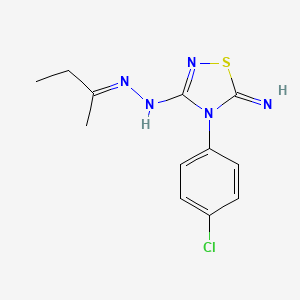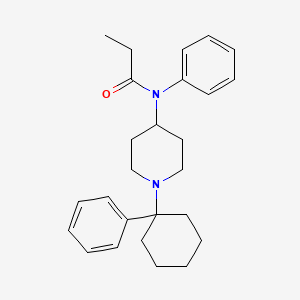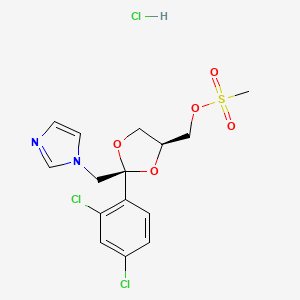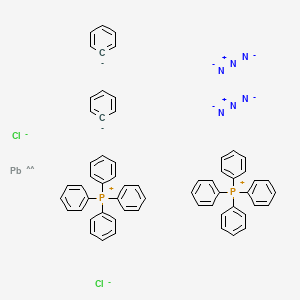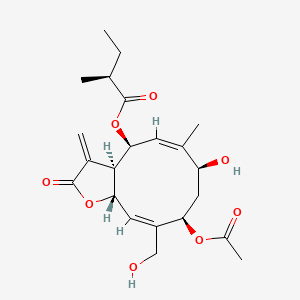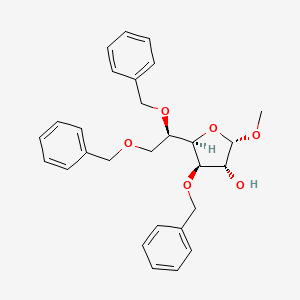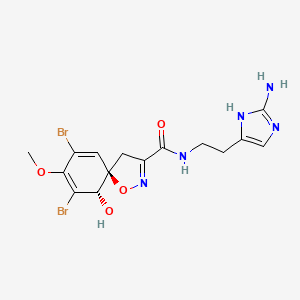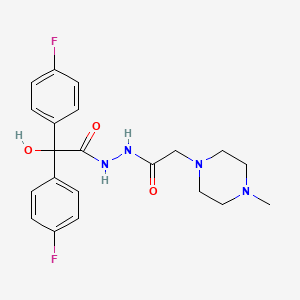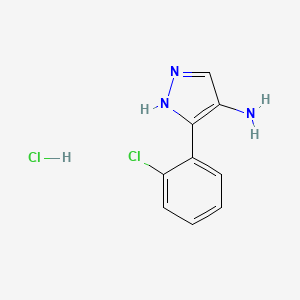
2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrido-oxazinone core and a piperidine moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrido-Oxazinone Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidine Moiety: This step involves the addition of a piperidine ring to the intermediate compound, often through nucleophilic substitution or addition reactions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the oxazinone ring or the piperidine moiety.
Substitution: The ethyl group or the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-4-(2-hydroxy-3-(1-morpholinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
- 2-Ethyl-4-(2-hydroxy-3-(1-pyrrolidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one
Uniqueness
2-Ethyl-4-(2-hydroxy-3-(1-piperidinyl)propyl)-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
86267-26-7 |
|---|---|
Fórmula molecular |
C17H25N3O3 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
2-ethyl-4-(2-hydroxy-3-piperidin-1-ylpropyl)pyrido[3,2-b][1,4]oxazin-3-one |
InChI |
InChI=1S/C17H25N3O3/c1-2-14-17(22)20(16-15(23-14)7-6-8-18-16)12-13(21)11-19-9-4-3-5-10-19/h6-8,13-14,21H,2-5,9-12H2,1H3 |
Clave InChI |
FYBRVALMWWUWQG-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C2=C(O1)C=CC=N2)CC(CN3CCCCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


